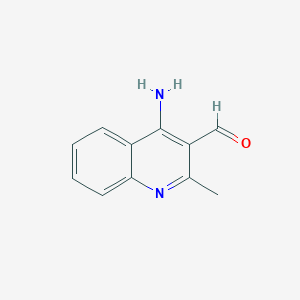

4-Amino-2-methylquinoline-3-carbaldehyde

Description

Contextual Significance of the Quinoline (B57606) Nucleus in Organic and Medicinal Chemistry

The quinoline ring system is a cornerstone in the design and synthesis of biologically active molecules. rsc.orgwisdomlib.org Its planar and aromatic nature allows it to interact with biological macromolecules, a property that has been exploited in the development of numerous therapeutic agents. numberanalytics.com Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. nih.govrsc.org This success has cemented the quinoline nucleus as a critical pharmacophore in medicinal chemistry and a versatile building block in organic synthesis. numberanalytics.comrsc.org

The synthetic utility of quinoline is vast, with its structure amenable to a variety of chemical modifications. numberanalytics.com The nitrogen atom in the pyridine (B92270) ring influences the reactivity of the entire system, allowing for a range of reactions such as electrophilic substitutions and nucleophilic additions. numberanalytics.com This adaptability enables chemists to tailor the properties of quinoline-based compounds for specific applications. numberanalytics.com

Strategic Importance of the Carbaldehyde Moiety as a Versatile Synthetic Handle

The carbaldehyde group, a carbonyl group bonded to a hydrogen and a carbon atom, is one of the most important functional groups in organic chemistry. ncert.nic.in Its presence in 4-Amino-2-methylquinoline-3-carbaldehyde provides a key site for a multitude of chemical transformations. Aldehydes are highly versatile synthetic intermediates, capable of being converted into a wide range of other functional groups. numberanalytics.com

The reactivity of the carbaldehyde group is characterized by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by nucleophiles. ncert.nic.in This fundamental reactivity allows for a host of reactions, including:

Oxidation: Aldehydes can be readily oxidized to form carboxylic acids. numberanalytics.com

Reduction: Reduction of aldehydes yields primary alcohols. numberanalytics.com

Condensation Reactions: Aldehydes are key participants in crucial carbon-carbon bond-forming reactions like the Aldol (B89426) condensation. numberanalytics.com

Schiff Base Formation: The reaction of the carbaldehyde with primary amines leads to the formation of imines, also known as Schiff bases. rsc.org

This synthetic flexibility makes the carbaldehyde moiety an invaluable tool for chemists seeking to build complex molecular architectures. numberanalytics.comgoong.com

Influence of the 4-Amino and 2-Methyl Substituents on Intrinsic Chemical Reactivity and Synthetic Pathways

The 4-amino group is an electron-donating group, which significantly impacts the electronic properties of the quinoline nucleus. This electron donation can activate the ring towards certain reactions and influence the regioselectivity of further substitutions. The presence of the amino group is a key feature in many biologically active 4-aminoquinoline (B48711) derivatives, known for their applications as antimalarial and anticancer agents. frontiersin.org

The 2-methyl group , on the other hand, can influence the reactivity of the adjacent carbaldehyde group through steric and electronic effects. It can also serve as a handle for further functionalization. For instance, the methyl group can be oxidized to a carbaldehyde or undergo condensation reactions. acs.org The presence of substituents on the quinoline ring, including methyl groups, has been shown to affect the biological activity of the resulting compounds. nih.gov

Current Research Trajectories and Challenges in the Chemistry of this compound

Current research on this compound and its derivatives is focused on several key areas. A major trajectory involves its use as a versatile starting material for the synthesis of more complex heterocyclic systems. The reactivity of the carbaldehyde and amino groups allows for a variety of cyclization reactions, leading to the formation of novel fused-ring systems with potential biological activity.

For example, the condensation of the carbaldehyde with various active methylene (B1212753) compounds and binucleophiles is a common strategy to build new rings onto the quinoline framework. Research has explored the synthesis of pyrazolo[3,4-b]quinolines and other fused systems from related quinoline-3-carbaldehydes. rsc.org

A significant challenge in this area is the development of stereoselective and regioselective synthetic methods. Controlling the outcome of reactions involving the multiple reactive sites of this compound is crucial for the efficient synthesis of target molecules. Furthermore, exploring the full potential of this compound in materials science and as a scaffold for new therapeutic agents remains an active area of investigation. The development of efficient, one-pot, and multicomponent reactions involving this building block is a continuous goal for synthetic chemists. benthamdirect.com

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

4-amino-2-methylquinoline-3-carbaldehyde |

InChI |

InChI=1S/C11H10N2O/c1-7-9(6-14)11(12)8-4-2-3-5-10(8)13-7/h2-6H,1H3,(H2,12,13) |

InChI Key |

IXVDSXIATIGICG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1C=O)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 4 Amino 2 Methylquinoline 3 Carbaldehyde

Transformations at the Carbaldehyde Moiety (C3-CHO)

The aldehyde functional group at the C3 position is a versatile handle for a variety of chemical transformations. Its electrophilic carbonyl carbon and adjacent acidic α-protons (made more reactive by the quinoline (B57606) ring) allow for condensation, reduction, oxidation, olefination, and nucleophilic addition reactions.

Condensation Reactions: Imine and Hydrazone Formation

The carbaldehyde group readily undergoes condensation reactions with primary amines and related compounds to form imines (Schiff bases) and hydrazones, respectively. These reactions typically proceed via nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond. mdpi.comnih.gov The reaction is often catalyzed by acid and is reversible. nih.gov

The general scheme for imine formation involves the reaction of 4-amino-2-methylquinoline-3-carbaldehyde with a primary amine (R-NH₂). Similarly, reaction with hydrazines (R-NHNH₂) or hydrazides (R-C(O)NHNH₂) yields the corresponding hydrazones. These reactions are fundamental in constructing more complex molecular scaffolds from the quinoline core. For instance, the condensation of related quinoline aldehydes with various hydrazides is a common strategy for synthesizing new heterocyclic systems. tcichemicals.comnih.govplos.org The reaction of 2-chloroquinoline-3-carbaldehyde (B1585622), a close analog, with hydrazine (B178648) hydrate (B1144303) gives the corresponding hydrazone, which can be further reacted with other aldehydes.

Table 1: Representative Condensation Reactions

| Reactant | Product Type | General Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid catalysis (e.g., acetic acid), often in a solvent like ethanol (B145695). frontiersin.orgnih.gov |

| Hydrazine (H₂N-NH₂) | Hydrazone | Reflux in ethanol, often with a catalytic amount of acid. |

| Substituted Hydrazines (R-NHNH₂) | Substituted Hydrazone | Varies; can include refluxing in ethanol. quinoline-thiophene.com |

| Hydrazides (R-C(O)NHNH₂) | Acylhydrazone | Refluxing in ethanol with catalytic acetic acid is a common method. nih.govplos.org |

Selective Carbonyl Reduction and Oxidation Reactions

The aldehyde at the C3 position can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid without affecting other parts of the quinoline ring system, provided appropriate reagents are used.

Reduction: Selective reduction of the aldehyde to a primary alcohol, (4-amino-2-methylquinolin-3-yl)methanol, can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol. This type of transformation is documented for analogous quinoline systems, such as the reduction of tetrazolo[1,5-a]quinoline-4-carbaldehyde (B54449) to its corresponding alcohol.

Oxidation: Conversely, the aldehyde can be oxidized to form 4-amino-2-methylquinoline-3-carboxylic acid. Standard oxidizing agents used for converting aldehydes to carboxylic acids, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, are suitable for this purpose. The synthesis of related quinoline-4-carboxylic acids is a well-established area of research. ucsf.edu

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions provide a powerful method for converting the carbonyl group into a carbon-carbon double bond (alkene). The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the most prominent examples.

Wittig Reaction: This reaction involves treating the aldehyde with a phosphorus ylide (a Wittig reagent, Ph₃P=CHR). frontiersin.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. The use of the Wittig reaction has been successfully employed in the synthesis of quinoline derivatives, indicating its compatibility with the quinoline scaffold.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a Wittig ylide. This reaction typically shows high stereoselectivity, favoring the formation of the (E)-alkene. The water-soluble phosphate (B84403) byproduct of the HWE reaction often simplifies product purification compared to the Wittig reaction.

Table 2: Olefination Reactions of the C3-Carbaldehyde

| Reaction | Reagent | Expected Product | Key Features |

|---|---|---|---|

| Wittig | Phosphorus Ylide (Ph₃P=CHR) | 4-amino-3-(alken-1-yl)-2-methylquinoline | Forms C=C bond; stereoselectivity depends on ylide stability. |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | 4-amino-3-((E)-alken-1-yl)-2-methylquinoline | High (E)-alkene stereoselectivity; water-soluble byproduct. |

Nucleophilic Additions to the Carbonyl Group

The electrophilic carbon of the C3-aldehyde is susceptible to attack by a wide range of nucleophiles. This reaction class is fundamental and serves as the initial step in many other transformations, including condensation and reduction. Other nucleophiles can also add to the carbonyl to form stable adducts. For example, the addition of the amino group of formamide (B127407) to the aldehyde of 2-chloroquinoline-3-carbaldehyde has been reported. Similarly, Grignard reagents (R-MgX) or organolithium reagents (R-Li) are expected to add to the aldehyde to form secondary alcohols after an aqueous workup.

Reactions Involving the 4-Amino Group (C4-NH₂)

The amino group at the C4 position behaves as a typical aromatic amine, acting as a nucleophile in various reactions. Its reactivity allows for derivatization through processes like acylation and sulfonylation, which attach functional groups to the nitrogen atom.

Acylation and Sulfonylation

The nucleophilic 4-amino group can react with electrophilic acylating or sulfonylating agents to form amides and sulfonamides, respectively.

Acylation: This reaction typically involves treating the 4-aminoquinoline (B48711) with an acyl halide (RCOCl) or an acid anhydride (B1165640) ((RCO)₂O) in the presence of a base to neutralize the acid byproduct. This results in the formation of an N-(3-formyl-2-methylquinolin-4-yl)amide. The reactivity of the 4-aminoquinoline group has been demonstrated in its reaction with electrophiles like chloro-1,3,5-triazines, which serve as an equivalent to acylation.

Sulfonylation: In a similar fashion, sulfonamides can be prepared by reacting the 4-amino group with a sulfonyl chloride (RSO₂Cl), typically in the presence of a base such as pyridine (B92270). This reaction yields an N-(3-formyl-2-methylquinolin-4-yl)sulfonamide. These derivatizations are crucial for modifying the electronic and steric properties of the quinoline scaffold.

Cyclocondensation Reactions with Carbonyls and Other Electrophiles

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic aldehyde, allows it to undergo various cyclocondensation reactions. A prominent example is the Friedländer annulation, where the ortho-aminoaryl aldehyde moiety reacts with compounds containing an α-methylene group adjacent to a carbonyl. This reaction provides a direct route to the synthesis of polycyclic aromatic systems.

For instance, the reaction of this compound with active methylene (B1212753) compounds such as acetophenone (B1666503) derivatives, in the presence of a base or acid catalyst, leads to the formation of benzo[b] nih.govnih.govnaphthyridine derivatives. The initial step involves the condensation of the active methylene group of the ketone with the formyl group of the quinoline, followed by an intramolecular cyclization via nucleophilic attack of the amino group on the ketone's carbonyl, and subsequent dehydration to yield the final fused heterocyclic product. researchgate.net This reactivity is analogous to the cyclocondensation of 1-(2-aminophenyl)-3-arylprop-2-en-1-ones with 1,3-dicarbonyl compounds to form 4-styrylquinolines. nih.gov

The general mechanism involves the formation of an imine or an enamine intermediate, which then undergoes an intramolecular cyclization. masterorganicchemistry.comlibretexts.org The reaction conditions can be tailored to favor specific products, often involving acid or base catalysis to facilitate the condensation and cyclization steps. organic-chemistry.org

Table 1: Examples of Cyclocondensation Reactions

| Reactant A | Reactant B (Active Methylene Compound) | Product Type |

|---|---|---|

| This compound | Acetophenone | Benzo[b] nih.govnih.govnaphthyridine derivative |

| This compound | Ethyl acetoacetate | Ethyl-substituted benzo[b] nih.govnih.govnaphthyridine carboxylate |

| This compound | Malononitrile (B47326) | Aminobenzo[b] nih.govnih.govnaphthyridine dicarbonitrile |

| This compound | Cyclohexanone | Tetracyclic quinoline derivative |

Formation of Polymeric Structures (e.g., Imine Polymers)

The presence of both an amino and an aldehyde group on the same molecule allows this compound to potentially undergo self-polycondensation to form imine polymers, also known as poly-Schiff bases. In this process, the amino group of one monomer reacts with the aldehyde group of another, forming an imine (C=N) linkage and eliminating a molecule of water. This step-growth polymerization would result in a polymer chain with repeating quinoline units linked by azomethine bridges.

While direct polymerization of this compound is not extensively documented, the synthesis of imine polymers from the related compound, 4-amino-2-methylquinoline (4-aminoquinaldine), with various aromatic dialdehydes has been reported. researchgate.net In these studies, oxidative polycondensation was used to create imine polymers. researchgate.netresearchgate.net This demonstrates the capability of the 4-aminoquinoline moiety to be incorporated into polymeric chains. The resulting polymers often exhibit interesting thermal and optical properties. researchgate.net

The hypothetical self-polymerization of this compound would proceed as follows:

n(C₁₁H₁₀N₂O) → [-C₁₁H₈N₂-]n + n(H₂O)

The resulting polymer would feature a conjugated backbone, which could impart semiconductor or photoluminescent properties.

Construction of Fused Heterocyclic Systems from this compound Precursors

The ortho-aminoaldehyde functionality is a classical precursor for the synthesis of a variety of fused heterocyclic systems. This molecule serves as an ideal starting material for building additional rings onto the quinoline scaffold, leading to complex polycyclic structures of potential interest in medicinal chemistry and materials science.

Pyranoquinoline Cyclizations

Pyranoquinolines can be synthesized from this compound by reacting it with compounds containing an activated methylene group flanked by electron-withdrawing groups, such as malononitrile or ethyl cyanoacetate. This reaction typically proceeds via a Knoevenagel condensation of the aldehyde with the active methylene compound, followed by an intramolecular cyclization. The amino group attacks one of the nitrile groups, leading to the formation of a fused aminopyran ring. This strategy is a common method for constructing 2-amino-4H-pyran-3-carbonitrile fused systems. researchgate.netresearchgate.net The resulting structure would be a derivative of pyrano[4,5-b]quinoline.

Pyrazoloquinoline Formations

The synthesis of pyrazolo[3,4-b]quinolines can be readily achieved by the condensation of this compound with hydrazine or its derivatives (e.g., phenylhydrazine, methylhydrazine). This reaction is a standard and efficient method for constructing a pyrazole (B372694) ring fused to an aromatic system. The reaction proceeds through the initial formation of a hydrazone from the aldehyde and hydrazine, followed by an intramolecular cyclization where the terminal amino group of the hydrazine attacks the C4 carbon of the quinoline ring (to which the original amino group is attached), and subsequent aromatization, often through oxidation, to yield the pyrazolo[3,4-b]quinoline core. mdpi.comrsc.org This approach is highly versatile, allowing for the introduction of various substituents on the pyrazole ring by using substituted hydrazines. researchgate.netnih.govmdpi.com

Pyrimidoquinoline Annulations

Pyrimido[4,5-b]quinolines, which are of significant interest due to their biological activities, can be synthesized from this compound. nih.gov This transformation involves reacting the ortho-aminoaldehyde with a reagent that can provide the necessary N-C-N fragment to complete the pyrimidine (B1678525) ring. Common reagents for this purpose include urea (B33335), thiourea (B124793), guanidine (B92328), formamide, or amidines. nih.gov For example, reaction with urea in a suitable solvent under heat would lead to the formation of a pyrimido[4,5-b]quinolin-4(3H)-one derivative. Similarly, using thiourea would yield the corresponding 4-thioxo derivative, and guanidine would produce a 4-aminopyrimido[4,5-b]quinoline. These cyclocondensation reactions provide a straightforward entry into this important class of fused heterocycles. rsc.org

Thiazoloquinoline Derivatives

A fused thiazole (B1198619) ring can be constructed onto the quinoline core starting from this compound to form thiazolo[4,5-b]quinolines. A common strategy involves reaction with sulfur-containing reagents that can react with both the amino and aldehyde functionalities. For instance, reaction with 2-mercaptoacetic acid (thioglycolic acid) would initially form a thiazolidinone intermediate via condensation, which can then be dehydrated or oxidized to form the aromatic thiazoloquinoline system. nih.govresearchgate.net Another approach involves reaction with elemental sulfur and a secondary amine (Willgerodt-Kindler conditions) to form a thioamide from the aldehyde, followed by oxidative cyclization of the adjacent amino group onto the thioamide carbon. The synthesis of related isomeric systems like thiazolo[4,5-c]quinoline and isothiazolo[5,4-b]quinoline (B11907930) from different quinoline precursors has been documented, highlighting the accessibility of fused quinoline-thiazole heterocycles. mdpi.com

Table 2: Fused Heterocyclic Systems from this compound

| Target Heterocycle | Key Reagent(s) | Fused Ring System Formed |

|---|---|---|

| Pyranoquinoline | Malononitrile, Ethyl Cyanoacetate | Pyrano[4,5-b]quinoline |

| Pyrazoloquinoline | Hydrazine, Phenylhydrazine | Pyrazolo[3,4-b]quinoline |

| Pyrimidoquinoline | Urea, Guanidine, Formamide | Pyrimido[4,5-b]quinoline |

| Thiazoloquinoline | 2-Mercaptoacetic acid | Thiazolo[4,5-b]quinoline |

Other Heterocycle Annulations (e.g., Triazole, Tetrazole, Imidazole)

The strategic placement of amino and aldehyde functionalities on the this compound scaffold provides a versatile platform for the construction of fused and appended heterocyclic systems. The aldehyde group at the C3 position and the adjacent amino group at C4 can participate in various cyclization and condensation reactions to yield polycyclic aromatic compounds with diverse chemical properties.

Imidazole (B134444) Annulation: The carbaldehyde function at the C3-position is a key starting point for building an imidazole ring. A well-established route involves the Perkin condensation. For instance, reacting a quinoline-3-carbaldehyde with hippuric acid in the presence of anhydrous sodium acetate (B1210297) and acetic anhydride can yield an intermediate azlactone, specifically a 4-(quinolin-3-ylmethylene)-2-phenyloxazol-5(4H)-one derivative. nih.gov This intermediate can then be reacted with various amino compounds, such as N-aminoarylcarboxamides in pyridine, to open the oxazolone (B7731731) ring and subsequently cyclize into a 1,5-disubstituted imidazole derivative appended to the quinoline core at the 3-position. nih.gov This methodology allows for the introduction of significant diversity at the N1 position of the newly formed imidazole ring.

Tetrazole Formation: The synthesis of a tetrazole ring typically proceeds from a nitrile functional group via a [3+2] cycloaddition reaction with an azide (B81097) source. youtube.com Therefore, the conversion of the 3-carbaldehyde group of this compound into a 3-carbonitrile is a necessary preliminary step. This transformation can be efficiently achieved by first converting the aldehyde into its corresponding aldoxime by reaction with hydroxylamine (B1172632) hydrochloride. Subsequent dehydration of the aldoxime, often using reagents like acetic anhydride or thionyl chloride, yields the 4-amino-2-methylquinoline-3-carbonitrile. This nitrile intermediate can then be reacted with sodium azide, often in the presence of a proton source like ammonium (B1175870) chloride or a Lewis acid, in a polar aprotic solvent such as DMF. youtube.com This cycloaddition reaction furnishes the desired 5-(4-amino-2-methylquinolin-3-yl)-1H-tetrazole.

Triazole Annulation: The construction of a 1,2,4-triazole (B32235) ring can be achieved through the reaction of the 3-carbaldehyde with a suitable hydrazine derivative. A common strategy involves the condensation of the aldehyde with thiosemicarbazide (B42300) to form a thiosemicarbazone intermediate. This intermediate can then undergo oxidative cyclization to form a 1,2,4-triazole-3-thiol derivative or be cyclized under different conditions to yield other triazole variants. For instance, cyclization of 2-hydrazinoquinoline (B107646) derivatives with reagents like carbon disulfide is a known method for forming fused 1,2,4-triazolo[4,3-a]quinoline systems. researchgate.net By adapting this logic, the 3-carbaldehyde can be converted into a hydrazone, which then serves as the precursor for intramolecular cyclization to build a triazole ring fused to the quinoline system.

Table 1: Summary of Heterocycle Annulation Strategies

| Target Heterocycle | Key Intermediate | Typical Reagents and Conditions | Resulting Structure |

|---|---|---|---|

| Imidazole | Azlactone (Oxazolone) | 1. Hippuric acid, NaOAc, Ac₂O 2. N-Aminoarylcarboxamide, Pyridine nih.gov | 1,5-Disubstituted imidazole at C3 |

| Tetrazole | 4-Amino-2-methylquinoline-3-carbonitrile | 1. NH₂OH·HCl to form oxime 2. Dehydration (e.g., Ac₂O) 3. NaN₃, NH₄Cl, DMF youtube.com | 5-(Quinolin-3-yl)-1H-tetrazole |

| 1,2,4-Triazole | Thiosemicarbazone or Hydrazone | 1. Thiosemicarbazide 2. Oxidative cyclization (e.g., with FeCl₃ or I₂) | 3-(Triazolyl)quinoline derivative |

Regioselective Functionalization and Impact of Substituent Effects on Reactivity

The reactivity and regioselectivity of the this compound core in further functionalization reactions are governed by the electronic interplay of its constituent parts: the quinoline ring system itself and its substituents.

The quinoline nucleus consists of two fused rings: a benzene (B151609) ring (carbocyclic) and a pyridine ring (heterocyclic). The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack compared to benzene. Conversely, this nitrogen atom makes the C2 and C4 positions susceptible to nucleophilic attack. nih.gov

However, the substituents on the ring dramatically alter this intrinsic reactivity. The 4-amino group is a powerful electron-donating group (EDG) due to the resonance effect of the nitrogen's lone pair of electrons. libretexts.org This effect strongly activates the aromatic system towards electrophilic aromatic substitution (SNAr). As a strong ortho-, para-director, the 4-amino group directs incoming electrophiles preferentially to the C5 and C7 positions of the carbocyclic ring. libretexts.org The pyridine ring remains relatively deactivated to electrophilic attack. The 2-methyl group is a weak electron-donating group through an inductive effect, which slightly enhances the reactivity of the pyridine ring but its influence is minor compared to the 4-amino group.

Therefore, for electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation, the substitution is predicted to occur almost exclusively on the benzene ring. The major products would be the 5-substituted and 7-substituted derivatives, with the exact ratio depending on steric factors and reaction conditions.

Regarding nucleophilic substitution, the powerful electron-donating nature of the 4-amino group significantly deactivates the ring for nucleophilic aromatic substitution. nih.gov This makes displacement of other potential leaving groups on the ring much more challenging than in quinolines bearing electron-withdrawing groups. The reactivity of the 3-carbaldehyde group, however, remains accessible. It can readily undergo nucleophilic addition reactions with organometallic reagents or condensation reactions with various amines and active methylene compounds, as discussed in the context of heterocycle annulation.

Table 2: Predicted Regioselectivity of Functionalization Reactions

| Reaction Type | Example Reagent | Predicted Position(s) of Functionalization | Governing Factor(s) |

|---|---|---|---|

| Electrophilic Nitration | HNO₃/H₂SO₄ | C5 and C7 | Strong ortho-, para-directing effect of the 4-amino group. libretexts.org |

| Electrophilic Halogenation | Br₂/FeBr₃ | C5 and C7 | Strong activating and directing effect of the 4-NH₂ group. libretexts.org |

| Nucleophilic Addition | Grignard Reagent (R-MgBr) | C3-aldehyde carbon | Inherent reactivity of the carbonyl group. |

| Condensation | Malononitrile | C3-aldehyde carbon | Knoevenagel-type condensation onto the aldehyde. |

Advanced Spectroscopic and Structural Characterization Techniques for 4 Amino 2 Methylquinoline 3 Carbaldehyde

Vibrational Spectroscopy for Molecular Fingerprinting (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman, is a fundamental tool for identifying the functional groups within a molecule by measuring the vibrations of its bonds. The resulting spectrum serves as a unique "molecular fingerprint." nih.govtubitak.gov.tr

The amino (-NH₂) group in 4-amino-2-methylquinoline-3-carbaldehyde gives rise to characteristic bands in the FT-IR spectrum. The N-H stretching vibrations are typically observed in the 3500-3300 cm⁻¹ region. researchgate.net In addition to stretching, the N-H bonds also exhibit deformation (bending) vibrations, which appear at lower frequencies. For primary amines, an N-H wagging mode can be observed between 910 and 660 cm⁻¹. researchgate.net

The carbonyl (C=O) group of the aldehyde is a strong infrared absorber, producing an intense and sharp band. spectroscopyonline.com For aldehydes, this C=O stretching vibration typically appears in the range of 1740-1720 cm⁻¹. pressbooks.pub Conjugation of the carbonyl group with the aromatic quinoline (B57606) ring can shift this frequency to a lower wavenumber, generally by about 30 cm⁻¹. spectroscopyonline.com Another characteristic feature of aldehydes is the C-H stretching of the aldehyde group, which shows two bands, one around 2800 cm⁻¹ and another near 2700 cm⁻¹. pressbooks.pub

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| N-H Stretching | 3500-3300 | Medium |

| C-H Stretching (Aromatic) | 3100-3000 | Medium to Weak |

| C-H Stretching (Alkyl) | 3000-2850 | Medium |

| C-H Stretching (Aldehyde) | ~2800 and ~2700 | Weak |

| Carbonyl (C=O) Stretching | 1740-1650 | Strong |

| N-H Deformation (Scissoring) | 1650-1580 | Medium to Strong |

| C=C Stretching (Aromatic) | 1600-1450 | Medium to Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. princeton.edu

In ¹H NMR, the aldehyde proton is highly deshielded and appears as a singlet in the range of δ 9-10 ppm. The aromatic protons of the quinoline ring typically resonate between δ 7.0 and 8.5 ppm, while the methyl group protons appear as a singlet around δ 2.5 ppm. The chemical shift of the amino protons can be variable and the signal is often broad.

| Nucleus | Functional Group | Typical Chemical Shift (δ) Range (ppm) |

| ¹H | Aldehyde (-CHO) | 9.0 - 10.0 |

| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 |

| ¹H | Amino (-NH₂) | Variable (often broad) |

| ¹H | Methyl (-CH₃) | ~2.5 |

| ¹³C | Carbonyl (-CHO) | 190 - 200 |

| ¹³C | Aromatic (Ar-C) | 110 - 160 |

| ¹³C | Methyl (-CH₃) | 20 - 30 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis (MS, HRMS, GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. libretexts.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of this compound. mdpi.comresearchgate.net

The fragmentation patterns observed in the mass spectrum provide valuable structural information. Common fragmentation pathways for similar compounds include the loss of small neutral molecules such as CO, H₂O, or radicals. libretexts.orgnih.gov For aldehydes, a characteristic fragmentation is the cleavage of the bond adjacent to the carbonyl group (alpha-cleavage), which can lead to the formation of an acylium ion. libretexts.org

X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.govscienceopen.com This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule and the packing arrangement in the crystal lattice. scienceopen.comnih.gov For 4-amino-2-methylquinoline monohydrate, a related compound, X-ray crystallography has shown that the crystal structure is stabilized by intermolecular hydrogen bonds involving the amino group, the quinoline nitrogen, and water molecules. scienceopen.comnih.gov

Example Crystallographic Data for a Related Quinoline Derivative

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pcab | nih.gov |

| a (Å) | 4.7432 (8) | nih.gov |

| b (Å) | 13.9070 (13) | nih.gov |

| c (Å) | 14.5129 (16) | nih.gov |

| V (ų) | 957.3 (2) | nih.gov |

| Z | 4 | nih.gov |

Note: The data presented is for 4-amino-2-methylquinoline monohydrate, a closely related structure.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The quinoline ring system in this compound is a strong chromophore, and its UV-Vis spectrum is expected to show characteristic absorption bands.

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been excited to a higher electronic state. Many quinoline derivatives are known to be fluorescent, and their emission spectra can be used to further characterize their electronic properties.

Other Advanced Spectroscopic Techniques (e.g., EPR, CD Spectroscopy)

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that detects species with unpaired electrons. For a molecule like this compound, which is not a radical in its ground state, EPR spectroscopy would not be directly applicable. However, it could be a valuable tool under specific circumstances:

Radical Cation/Anion Studies: If this compound were to be oxidized or reduced to form a radical species, EPR spectroscopy would be instrumental in characterizing the resulting paramagnetic entity. The g-factor and hyperfine coupling constants obtained from the EPR spectrum would provide information about the distribution of the unpaired electron's spin density across the molecule. This could reveal insights into the electronic structure and reactivity of its ionized forms.

Metal Complexes: In the study of metal complexes involving this compound as a ligand, EPR spectroscopy would be highly informative if the metal center is paramagnetic (e.g., Cu(II), Co(II)). nih.gov The EPR spectrum could elucidate the coordination environment, the geometry of the complex, and the nature of the metal-ligand bonding. researchgate.net

Photogenerated Species: Upon photoexcitation, the molecule might exist in a triplet state, which is a diradical species. Time-resolved EPR could be used to detect and characterize such transient species, providing information about the electronic structure of the excited state.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the differential absorption of left- and right-circularly polarized light. youtube.com This technique is particularly sensitive to the chiral and three-dimensional structure of molecules.

For this compound, which is achiral, a CD spectrum would not be observed in an achiral solvent. However, CD spectroscopy could become a powerful tool in several scenarios:

Induced Chirality: If the molecule is placed in a chiral environment, such as by binding to a chiral host molecule (e.g., cyclodextrins, proteins, or DNA), an induced CD spectrum could be observed. youtube.com The characteristics of this induced spectrum would provide information about the nature of the binding and the conformation of the molecule within the chiral host.

Chiral Derivatives: If a chiral center were introduced into the molecule, for example, through a reaction at the amino or aldehyde group with a chiral reagent, the resulting derivative would be chiral and exhibit a CD spectrum. This would allow for the determination of its absolute configuration and the study of its conformational preferences. acs.org

Supramolecular Assemblies: If this compound were to form chiral supramolecular aggregates or polymers, CD spectroscopy would be essential for characterizing the chirality of the assembly.

While direct experimental data for EPR and CD spectroscopy on this compound is currently lacking, the potential applications of these techniques are significant for a deeper understanding of its electronic properties, reactivity, and interactions in chiral environments.

Computational and Theoretical Investigations of 4 Amino 2 Methylquinoline 3 Carbaldehyde

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory has become a principal method in quantum chemistry for studying the electronic structure of many-body systems. Its application to 4-Amino-2-methylquinoline-3-carbaldehyde allows for the accurate prediction of a wide array of molecular properties. Calculations are typically performed using a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a suitable basis set like 6-311++G(d,p), which provides a good balance between computational cost and accuracy. nih.govijcce.ac.irnih.gov

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure, known as geometric optimization. For this compound, this process involves calculating the total electronic energy at various atomic arrangements to find the configuration with the minimum energy.

Theoretical calculations predict that the quinoline (B57606) ring system is largely planar. The primary conformational flexibility arises from the orientation of the amino (-NH₂) and carbaldehyde (-CHO) substituents. Studies on similar molecules, like quinoline-4-carbaldehyde, have shown that the aldehyde group can exist in different rotational conformers. nih.gov For the title compound, intramolecular hydrogen bonding between the hydrogen of the amino group and the oxygen of the carbaldehyde group is a critical factor stabilizing the molecule's preferred conformation. DFT calculations on related 4-amino-2-methylquinoline structures confirm the optimized geometry and provide precise bond lengths and angles that are generally in good agreement with experimental data where available. nih.gov

Table 1: Selected Predicted Geometric Parameters for a Quinoline-based Structure This table presents typical bond lengths and angles for a quinoline core optimized using DFT (B3LYP) methods, providing a reference for the expected geometry of this compound.

| Parameter | Bond/Angle | Predicted Value (B3LYP) |

| Bond Lengths (Å) | C2-C3 | ~1.42 Å |

| C3-C4 | ~1.41 Å | |

| C4-N1 | ~1.37 Å | |

| C2-C11 (Methyl) | ~1.51 Å | |

| C4-N12 (Amino) | ~1.38 Å | |

| C3-C13 (Carbaldehyde) | ~1.48 Å | |

| C13=O14 | ~1.23 Å | |

| **Bond Angles (°) ** | C2-C3-C4 | ~120.5° |

| C3-C4-N1 | ~121.8° | |

| N1-C2-C3 | ~122.0° | |

| C4-C3-C13 | ~121.0° | |

| C3-C13=O14 | ~123.5° |

Following geometric optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations not only confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also allow for the assignment of specific vibrational modes to the observed spectral bands. nih.gov

For this compound, the vibrational spectrum can be interpreted by analyzing the characteristic frequencies of its functional groups. nih.gov

Amino (-NH₂) Group: The N-H stretching vibrations are typically observed as strong bands in the 3300-3500 cm⁻¹ region of the IR spectrum.

Methyl (-CH₃) Group: Symmetric and asymmetric C-H stretching modes of the methyl group appear in the 2850-3000 cm⁻¹ range. scialert.net

Carbaldehyde (-CHO) Group: The C=O stretching vibration is a very strong and characteristic band, expected around 1680-1700 cm⁻¹.

Quinoline Ring: C-H stretching vibrations of the aromatic ring are found above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the ring system occur in the 1400-1650 cm⁻¹ region. nih.govresearchgate.net

Potential Energy Distribution (PED) analysis is often used to provide a quantitative assignment of each vibrational mode, detailing the contribution of different internal coordinates (stretches, bends, torsions) to each calculated frequency. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Based on DFT calculations of analogous compounds, this table outlines the expected regions for key vibrational modes.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Asymmetric/Symmetric Stretch | Amino (-NH₂) | 3300 - 3500 | Strong (IR) |

| C-H Aromatic Stretch | Quinoline Ring | 3000 - 3100 | Medium (IR) |

| C-H Aliphatic Stretch | Methyl (-CH₃) | 2850 - 3000 | Medium (IR) |

| C=O Stretch | Carbaldehyde (-CHO) | 1680 - 1700 | Very Strong (IR) |

| C=C / C=N Ring Stretch | Quinoline Ring | 1400 - 1650 | Strong to Medium (IR, Raman) |

| C-N Stretch | Amino, Ring | 1250 - 1350 | Medium (IR) |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic properties and chemical reactivity. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. chalcogen.ro

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-aminoquinoline (B48711) portion of the molecule, which acts as the electron-donating center. The LUMO is likely distributed across the quinoline ring and the electron-withdrawing carbaldehyde group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. science.gov A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This intramolecular charge transfer (ICT) from the donor part (amino group) to the acceptor part (carbaldehyde and quinoline ring) is a key feature of its electronic structure. irjweb.com

Table 3: Calculated Electronic Properties of a Representative Heterocyclic System This table illustrates typical electronic parameters derived from DFT calculations.

| Parameter | Description | Typical Calculated Value |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| ΔE (HOMO-LUMO Gap) | Energy difference (E_LUMO - E_HOMO) | ~3.5 to 4.5 eV |

| Ionization Potential (I) | Approx. -E(HOMO) | 5.5 to 6.5 eV |

| Electron Affinity (A) | Approx. -E(LUMO) | 1.5 to 2.5 eV |

| Chemical Hardness (η) | (I - A) / 2 | 1.75 to 2.25 eV |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. wolfram.comresearchgate.net The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). proteopedia.org Green areas represent neutral potential.

For this compound, the MEP map would show:

Negative Potential (Red): Concentrated around the highly electronegative oxygen atom of the carbaldehyde group and the nitrogen atom of the quinoline ring, indicating these are the primary sites for electrophilic interactions. nih.gov

Positive Potential (Blue): Located around the hydrogen atoms of the amino group, making them potential hydrogen bond donors and sites for nucleophilic attack.

Neutral/Slightly Negative Potential (Green/Yellow): Spread across the carbon framework of the aromatic rings.

This analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding and stacking, which are vital in biological systems and crystal engineering. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Emission Spectra

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is employed to study excited states and predict electronic absorption spectra (UV-Vis). ijcce.ac.ir TD-DFT calculations can determine the wavelengths of maximum absorption (λ_max), the oscillator strengths (f) of the transitions, and the nature of the electronic transitions involved (e.g., π→π* or n→π*). researchgate.netnih.gov

For this compound, the UV-Vis spectrum is expected to be characterized by intense absorptions corresponding to π→π* transitions within the conjugated quinoline system. Lower intensity n→π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are also possible. Computational modeling using TD-DFT can accurately predict these absorption bands, providing valuable correlation with experimental spectra. nih.gov

Table 4: Representative TD-DFT Calculated Electronic Transitions This table provides an example of how TD-DFT results are presented, showing predicted absorption wavelengths and their corresponding molecular orbital contributions.

| Predicted λ_max (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| ~350-380 | > 0.1 | HOMO → LUMO | π→π* (ICT) |

| ~280-310 | > 0.2 | HOMO-1 → LUMO | π→π |

| ~240-260 | > 0.3 | HOMO → LUMO+1 | π→π |

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain experimentally. By modeling the potential energy surface of a reaction, researchers can identify stable intermediates, locate transition state structures, and calculate the activation energies required for the reaction to proceed. pku.edu.cn

For a molecule like this compound, the aldehyde group is a key reactive site. Computational studies can elucidate the mechanisms of reactions such as nucleophilic additions or condensations. For example, in a reaction with a nucleophile, DFT calculations can map the entire reaction pathway: from the initial approach of the reactants, through the formation of the tetrahedral intermediate via a transition state, to the final product.

Quantum chemical calculations can determine the Gibbs free energy profile of the reaction. pku.edu.cn The activation free energy (the energy difference between the reactants and the transition state) determines the reaction rate. If multiple reaction pathways are possible, computational modeling can predict which pathway is kinetically or thermodynamically favored by comparing their respective energy barriers and product stabilities. pku.edu.cn This predictive capability is invaluable for designing new synthetic routes and understanding chemical reactivity.

Analysis of Intermolecular Interactions and Supramolecular Assembly

Currently, there is a lack of specific studies focusing on the analysis of intermolecular interactions and the resulting supramolecular assembly of this compound. Such investigations would typically involve techniques like X-ray crystallography to determine the solid-state packing and identify key intermolecular forces such as hydrogen bonds, π-π stacking, and van der Waals interactions. Computational methods like Hirshfeld surface analysis would further quantify these interactions and provide insights into the crystal packing motifs. However, no crystallographic or detailed computational data for this specific molecule is available to construct a comprehensive analysis of its supramolecular chemistry.

Predictive Modeling of Reactivity and Selectivity

Similarly, predictive modeling of the reactivity and selectivity of this compound has not been a prominent subject in the available research. Such studies would employ quantum chemical calculations, like Density Functional Theory (DFT), to elucidate the electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential surfaces. This information is crucial for predicting the most likely sites for electrophilic and nucleophilic attack, thereby offering a theoretical basis for its reactivity in various chemical transformations and the selectivity of its reactions. The absence of such theoretical reports limits a deep, predictive understanding of the chemical behavior of this compound from a computational standpoint.

Further research in these areas would be highly valuable for designing new synthetic routes and for the rational design of novel derivatives of this compound with tailored properties for various applications.

Advanced Applications in Chemical Science and Technology

Role as a Versatile Intermediate in Complex Molecule Synthesis

4-Amino-2-methylquinoline-3-carbaldehyde serves as a pivotal intermediate in the synthesis of a variety of complex heterocyclic compounds. Its strategic placement of amino and aldehyde groups on the quinoline (B57606) framework allows for a range of chemical modifications, making it a valuable starting material for constructing fused and substituted quinoline derivatives. researchgate.net

The reactivity of the aldehyde and amino groups can be selectively exploited to build intricate molecular architectures. For instance, the aldehyde functionality readily participates in condensation reactions, while the amino group can be involved in cyclization and substitution reactions. This dual reactivity is instrumental in the synthesis of quinoline-based compounds with potential applications in medicinal chemistry and materials science. researchgate.netnih.gov

One notable application is in the synthesis of quinoline-tethered imidazo[1,2-c]quinazolines. researchgate.net The synthetic potential of quinoline-3-carbaldehydes, including the 4-amino-2-methyl derivative, has been extensively explored for creating novel bioactive scaffolds. researchgate.net The ability to transform this intermediate into a wide range of valuable heterocyclic systems underscores its importance in synthetic organic chemistry. nih.gov

Contributions to the Development of Novel Organic Materials

The unique electronic and structural characteristics of this compound and its derivatives have led to their use in the development of novel organic materials with specialized properties.

Materials with Photoelectronic and Luminescent Properties

Derivatives of this compound have been investigated for their photoelectronic and luminescent properties. The quinoline moiety, being an aromatic heterocyclic system, provides a platform for creating conjugated structures that can exhibit interesting optical and electronic behaviors.

Polymers synthesized from 4-amino-2-methylquinoline have demonstrated fluorescence, with their photoluminescence (PL) properties being tunable. researchgate.net The spectral analysis of these materials has indicated multicolor emission behavior when irradiated at different wavelengths, suggesting their potential use in light-emitting applications. researchgate.net The optical band gaps of these polymers are typically lower than their monomeric precursors, indicating increased conjugation and potential for use in electronic devices. researchgate.net Furthermore, lanthanide(III) ion complexes with quinoline-dicarboxylate ligands, a related class of compounds, have shown luminescence, with some emitting in the visible and others in the near-infrared (NIR) regions. nih.gov

Precursors for Chemical Sensor Probes

The reactive nature of the amino and aldehyde groups in this compound makes it a suitable precursor for the synthesis of chemical sensor probes. These functional groups can be readily modified to incorporate specific recognition units for detecting various analytes.

The quinoline scaffold itself is a known fluorophore, and changes in its electronic environment upon binding to an analyte can lead to a detectable change in its fluorescence properties. This principle is fundamental to the design of fluorescent chemosensors. The ability to synthesize derivatives of this compound allows for the tuning of its selectivity and sensitivity towards different chemical species. nih.govscirp.org

Conducting Polymers and Advanced Functional Materials

The amino group on the quinoline ring of this compound provides a reactive site for polymerization, leading to the formation of conducting polymers. researchgate.net These polymers can be synthesized through methods like chemical oxidative polycondensation. researchgate.net

The resulting polymers possess conjugated backbones, which are essential for electrical conductivity. The conductivity of these materials can be further enhanced through doping. nih.gov The electrical and optical properties of these polymers can be tuned by modifying the chemical structure of the monomer, making them suitable for a range of applications in electronics and materials science. researchgate.netnih.gov The development of such advanced functional materials from quinoline-based precursors is an active area of research. researchgate.netnanogune.eu

Design and Synthesis of Compound Libraries for Chemical Biology Studies (Emphasis on Synthetic Methodologies)

The versatile reactivity of this compound makes it an excellent scaffold for the design and synthesis of compound libraries for chemical biology and drug discovery. nih.govnih.gov The ability to generate a diverse set of derivatives from a single, readily accessible starting material is a key advantage in high-throughput screening efforts.

Synthetic methodologies for creating these libraries often involve parallel synthesis techniques where the core quinoline structure is systematically modified with a variety of building blocks. For example, the aldehyde group can be reacted with a range of amines or other nucleophiles to create a library of imine or secondary amine derivatives. Similarly, the amino group can be acylated or alkylated with different reagents to introduce further diversity. nih.gov

The formation of dynamic combinatorial libraries, where reversible reactions like hydrazone formation are employed, is another powerful approach. rsc.org This allows for the generation of a complex mixture of compounds in equilibrium, from which molecules that bind to a specific biological target can be identified and amplified.

Application in Chemo- and Regioselective Transformations for Synthetic Organic Chemistry

The presence of multiple reactive sites in this compound presents both a challenge and an opportunity for chemo- and regioselective transformations. The ability to selectively react one functional group in the presence of others is crucial for the efficient synthesis of complex molecules.

For instance, the selective reduction of the aldehyde group to an alcohol without affecting the quinoline ring or the amino group can be achieved using specific reducing agents. Conversely, the amino group can be selectively protected to allow for transformations at the aldehyde position. The regioselectivity of reactions involving the quinoline ring is also an important consideration. For example, in the Doebner reaction for the synthesis of 2-methylquinoline-4-carboxylic acids, the cyclization can occur in a regioselective manner, influenced by the electronic nature of the substituents on the aniline (B41778) precursor. sci-hub.se

The development of new synthetic methods that allow for precise control over the chemo- and regioselectivity of reactions involving quinoline derivatives is an ongoing area of research in organic chemistry. sci-hub.se

Future Directions and Emerging Research Avenues for 4 Amino 2 Methylquinoline 3 Carbaldehyde

Innovations in Green and Sustainable Synthetic Pathways

The chemical industry's shift towards sustainability has catalyzed the development of green synthetic protocols for heterocyclic compounds like quinolines. eurekaselect.com Traditional methods often rely on harsh conditions and hazardous reagents, prompting researchers to explore eco-friendly alternatives. tandfonline.com For 4-Amino-2-methylquinoline-3-carbaldehyde, future synthetic strategies will likely prioritize waste reduction, energy efficiency, and the use of benign substances.

Key areas of innovation include the use of nanocatalysts, which offer high efficiency and recyclability, and the adoption of greener solvents like water and ethanol (B145695). nih.govacs.orgresearchgate.net Methodologies such as microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. tandfonline.comijpsjournal.com Catalyst-free reactions and one-pot multicomponent reactions (MCRs) further enhance sustainability by simplifying procedures and improving atom economy. rsc.orgrsc.org These approaches not only minimize environmental impact but also align with the principles of sustainable chemistry, making the production of this compound more economically and ecologically viable. researchgate.net

Table 1: Comparison of Green Catalysts for Quinoline (B57606) Synthesis

| Catalyst Type | Examples | Key Advantages | Relevant Reaction | Reference(s) |

|---|---|---|---|---|

| Nanocatalysts | Fe3O4 NPs, ZnO NPs | High surface area, reusability, mild reaction conditions. | Friedländer Annulation, MCRs | nih.gov, acs.org |

| Solid Acids | Amberlyst-15 | Reusable, easy separation, solvent-free conditions possible. | Povarov Reaction | tandfonline.com |

| Ionic Liquids | [HSO3-bmim]HSO4 | Acts as both solvent and catalyst, recyclable. | Friedländer Synthesis | eurekaselect.com |

| Organic Catalysts | p-Toluenesulfonic acid | Inexpensive, effective in green solvents like water. | One-pot condensation | tandfonline.com |

| Biocatalysts | α-Amylase | Biodegradable, operates in aqueous media, high selectivity. | Quinoline Synthesis | nih.gov |

Exploration of Unconventional Reactivity and Novel Catalytic Systems

The reactivity of this compound is largely dictated by its aldehyde and amino functional groups. Future research will delve into unconventional transformations that leverage these groups to build molecular complexity. Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are a highly efficient strategy for generating diverse molecular scaffolds from simple precursors. rsc.org The title compound is an ideal substrate for MCRs like the Povarov or Ugi reactions, enabling the rapid synthesis of complex libraries for biological screening.

The development of novel catalytic systems is crucial for unlocking new reaction pathways. nih.gov Gold-catalyzed methodologies, for instance, have shown great promise in quinoline synthesis through various annulation reactions. rsc.org Similarly, inexpensive and earth-abundant metals like nickel and iron are being explored as catalysts for sustainable C-H activation and cross-coupling reactions, which could be applied to functionalize the quinoline core. organic-chemistry.org These advanced catalytic approaches will enable chemists to modify this compound with unprecedented precision, paving the way for novel derivatives with tailored properties. rsc.org

Table 2: Emerging Catalytic Systems for Quinoline Synthesis and Functionalization

| Catalyst System | Reaction Type | Potential Application for Target Compound | Key Benefits | Reference(s) |

|---|---|---|---|---|

| Gold (Au) | Intermolecular Annulation | Synthesis of the quinoline core. | High efficiency, mild conditions. | rsc.org |

| Nickel (Ni) | Dehydrogenative Condensation | C-H functionalization of the methyl group or aromatic ring. | Use of inexpensive base metals, sustainable. | organic-chemistry.org |

| Iron (Fe) | Decarboxylative Cascade | Synthesis from alternative starting materials. | Eco-friendly, low cost. | organic-chemistry.org |

| Copper (Cu) | Cascade Cyclization | Post-synthesis modification via coupling reactions. | High functional group tolerance, aerobic conditions. | organic-chemistry.org |

| Iridium (Ir) | General Catalysis | Diverse transformations of the quinoline scaffold. | Versatile for various synthetic approaches. | nih.gov |

Integration with Flow Chemistry and Automation for High-Throughput Synthesis and Discovery

Flow chemistry has emerged as a transformative technology in modern organic synthesis, offering significant advantages over traditional batch processing. mdpi.comspringerprofessional.de By conducting reactions in continuously flowing streams through microreactors, this technique provides superior control over parameters like temperature and mixing, leading to enhanced yields and safety, especially for highly reactive intermediates. mdpi.combohrium.com

For this compound, integrating its synthesis and subsequent derivatization into a flow chemistry setup would enable rapid, automated production. durham.ac.uk This is particularly valuable for creating large libraries of related compounds for high-throughput screening in drug discovery. springerprofessional.de The scalability of flow processes also facilitates a seamless transition from laboratory-scale research to industrial production, accelerating the development pipeline for new pharmaceuticals or materials derived from this quinoline building block. mdpi.com

Table 3: Advantages of Flow Chemistry vs. Batch Synthesis for Heterocycles

| Feature | Flow Chemistry | Traditional Batch Synthesis |

|---|---|---|

| Heat & Mass Transfer | Highly efficient due to large surface-to-volume ratio. mdpi.com | Often inefficient and non-uniform. |

| Safety | Enhanced, smaller reaction volumes, better temperature control. mdpi.com | Higher risk with large volumes and exothermic reactions. |

| Scalability | Straightforward by extending operation time ("scaling out"). mdpi.com | Complex, often requires re-optimization of conditions. |

| Reproducibility | High, due to precise control over reaction parameters. springerprofessional.de | Can vary between batches. |

| Automation | Easily integrated with automated systems for library synthesis. durham.ac.uk | More challenging and costly to automate. |

Multiscale Computational Modeling for Advanced Predictive Design

In silico techniques are indispensable tools in modern chemical research, allowing for the prediction of molecular properties and reaction outcomes before a single experiment is performed. nih.govmdpi.com For this compound, multiscale computational modeling can provide profound insights into its electronic structure, reactivity, and potential interactions with biological targets.

Methods like Density Functional Theory (DFT) can be used to analyze its molecular orbitals (HOMO/LUMO) and predict its spectroscopic characteristics and chemical stability. researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) models can correlate structural features of its derivatives with biological activity, guiding the design of more potent compounds. mdpi.combiointerfaceresearch.com Furthermore, molecular docking and dynamics simulations can elucidate how this molecule might bind to specific proteins, a critical step in the early stages of drug design. scirp.orgnih.gov These predictive models accelerate the design-build-test-learn cycle, saving significant time and resources. nih.gov

Table 4: Application of Computational Methods to Quinoline Research

| Computational Method | Application | Insights Gained | Reference(s) |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculating electronic structure, vibrational frequencies, and reaction mechanisms. | Understanding chemical reactivity, stability, and spectroscopic properties. | researchgate.net, researchgate.net, nih.gov |

| QSAR (Quantitative Structure-Activity Relationship) | Modeling the relationship between chemical structure and biological activity. | Predicting the activity of new derivatives to prioritize synthesis. | nih.gov, mdpi.com, biointerfaceresearch.com |

| Molecular Docking | Simulating the binding of a ligand to a macromolecular target. | Predicting binding affinity and mode of interaction with proteins. | mdpi.com, scirp.org, nih.gov |

| Molecular Dynamics (MD) Simulation | Simulating the movement of atoms and molecules over time. | Assessing the stability of ligand-protein complexes in a biological environment. | nih.gov, nih.gov |

| TD-DFT (Time-Dependent DFT) | Predicting electronic absorption spectra (UV-Vis). | Understanding photophysical properties for materials science applications. | nih.gov |

Development of Multifunctional Smart Materials Incorporating the Quinoline Scaffold

The unique electronic properties and ability of the quinoline ring system to engage in various non-covalent interactions make it an excellent scaffold for developing "smart" materials. nanobioletters.com These are materials designed to respond to external stimuli such as changes in pH, light, or the presence of specific chemical species.

The this compound derivative is a prime candidate for incorporation into such materials. The quinoline nitrogen and the exocyclic amino group can act as binding sites for metal ions, making it a potential component in fluorescent chemosensors. nanobioletters.comresearchgate.net Upon binding a target ion like Zn²⁺, the fluorescence properties of the molecule can change, enabling sensitive and selective detection. mdpi.com Furthermore, this compound could be polymerized or grafted onto polymer surfaces to create functional materials for applications in sensing, catalysis, or advanced optics. researchgate.netrsc.org The development of such materials represents a significant growth area, extending the utility of this quinoline derivative far beyond traditional medicinal chemistry. rsc.org

Table 5: Examples of Quinoline-Based Smart Materials

| Material Type | Function | Stimulus/Target | Principle of Operation | Reference(s) |

|---|---|---|---|---|

| Fluorescent Chemosensor | Metal Ion Detection | Zn²⁺, Cd²⁺, Hg²⁺ | Photoinduced Electron Transfer (PET) or Intermolecular Charge Transfer (ICT) upon ion binding. | nanobioletters.com, mdpi.com, researchgate.net |

| pH Sensor | pH Measurement | H⁺/OH⁻ | Changes in fluorescence or color due to protonation/deprotonation of the quinoline nitrogen. | rsc.org |

| Ion-Imprinted Polymer | Selective Ion Sensing | Uranyl (UO₂²⁺) | Polymer matrix with cavities shaped for a specific ion, containing a fluorescent quinoline probe. | researchgate.net |

| Supramolecular Assembly | Solid-State Emission | Zn²⁺ | Formation of a metal-ligand complex that is emissive in the solid state. | mdpi.com |

| Photochemical Sensor | Gas and Amino Acid Detection | CO₂, L-Arginine | Dual-channel fluorescence response to different analytes under specific conditions. | rsc.org |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Amino-2-methylquinoline-3-carbaldehyde, and what key reaction conditions influence yield?

- Answer: The synthesis typically involves cyclization and condensation reactions. For example, substituted quinoline-3-carbaldehydes can be synthesized via cyclization between amino acids and o-phenylenediamine in ethanol with 4N HCl, followed by condensation with methenamine derivatives . Modified procedures using phosphorus pentachloride (PCl₅) under reflux conditions in dry toluene have been reported to enhance regioselectivity and yield for related chloro-quinoline carbaldehydes . Key factors include solvent choice (e.g., ethanol vs. toluene), acid catalysts (HCl), and temperature control to avoid side reactions.

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography confirm the structure of this compound?

- Answer:

- NMR: ¹H and ¹³C NMR spectra identify characteristic signals, such as the aldehyde proton (~10 ppm) and aromatic protons in the quinoline ring (6.5–8.5 ppm). The amino group (-NH₂) may appear as a broad singlet (~5–6 ppm) .

- IR: Stretching frequencies for C=O (aldehyde, ~1680 cm⁻¹) and N-H (amine, ~3300 cm⁻¹) confirm functional groups .

- X-ray crystallography: Single-crystal X-ray diffraction resolves the molecular geometry and hydrogen-bonding networks. SHELX software is widely used for refinement, particularly for high-resolution data .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives based on this compound for targeted biological activity?

- Answer: Molecular docking and molecular dynamics (MD) simulations predict binding affinities to biological targets (e.g., enzymes or receptors). For example, quinoline derivatives with methoxy or chloro substituents show enhanced anticancer activity by interacting with DNA topoisomerase II. Density Functional Theory (DFT) calculations optimize electronic properties (e.g., HOMO-LUMO gaps) to improve reactivity . QSAR models correlate structural features (e.g., substituent position) with activity, enabling rational design .

Q. What strategies resolve contradictions in spectroscopic data when synthesizing novel derivatives of this compound?

- Answer:

- Reaction optimization: Contradictions in NMR or mass spectra often arise from impurities or regioisomers. Repetition under controlled conditions (e.g., inert atmosphere, purified reagents) reduces side products .

- Advanced characterization: Use 2D NMR (COSY, HSQC) to resolve overlapping signals. High-resolution mass spectrometry (HRMS) confirms molecular formulas .

- Crystallographic validation: Single-crystal X-ray analysis definitively assigns regiochemistry, as seen in studies of similar chloro-quinoline carbaldehydes .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Answer: The aldehyde group is highly electrophilic, but steric hindrance from the 2-methyl group and electron-donating amino group (-NH₂) can reduce reactivity. For example, in the synthesis of Schiff bases, condensation with primary amines requires mild acid catalysis (e.g., acetic acid) to activate the aldehyde without deaminating the quinoline core . Substituents at the 4-position (amino group) enhance stability via intramolecular hydrogen bonding, as observed in crystal structures of related compounds .

Methodological Considerations

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Answer:

- Column chromatography: Use silica gel with a gradient of ethyl acetate/hexane (1:4 to 1:1) to separate polar impurities .

- Recrystallization: Ethanol/water mixtures yield high-purity crystals, as demonstrated for analogous quinoline carbaldehydes .

- TLC monitoring: Rf values (~0.3–0.5 in ethyl acetate/hexane 1:1) help track the product during purification .

Q. How can reaction conditions be optimized to improve regioselectivity in the synthesis of this compound derivatives?

- Answer:

- Temperature control: Lower temperatures (0–5°C) favor kinetic products, while higher temperatures (reflux) may lead to thermodynamic products .

- Catalyst screening: Lewis acids like ZnCl₂ enhance cyclization efficiency in quinoline synthesis .

- Solvent effects: Polar aprotic solvents (DMF, DMSO) stabilize transition states in condensation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.